Cas no 1726-14-3 (1,1-Diphenyl-1-butene)

1,1-Diphenyl-1-butene 化学的及び物理的性質

名前と識別子

-

- But-1-ene-1,1-diyldibenzene

- 1, 1-DIPHENYL-BUT-1-ENE

- Benzene,1,1'-(1-butenylidene)bis-

- 1,1'-Diphenyl-1,1'-bicyclopentyl

- 1,1'-Diphenyl-1,1'-bicylopentyl

- 1,1-diphenyl-1-buten

- 1,1-Diphenyl-1-butene

- 1,1'-Diphenyl-bicyclopentyl

- 1,1-Diphenyl-but-1-en

- 1,1-diphenylbut-1-ene

- 1-Ethyl-2,2-diphenylethylene

- 2-Ethyl-1,1-diphenylethene

- 2-Ethyl-1,1-diphenylethylene

- AKOS015911985

- FKDKAGHZAOFATR-UHFFFAOYSA-N

- 1-phenylbut-1-enylbenzene

- DTXSID80938175

- 1726-14-3

- (1-Phenyl-1-butenyl)benzene #

- 1,1'-(But-1-ene-1,1-diyl)dibenzene

- MFCD13152121

- Benzene, 1,1'-(1-butenylidene)bis-

- diphenylbutene

- (1-PHENYLBUT-1-EN-1-YL)BENZENE

- (1-Phenyl-1-butenyl)benzene

-

- MDL: MFCD13152121

- インチ: InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3

- InChIKey: FKDKAGHZAOFATR-UHFFFAOYSA-N

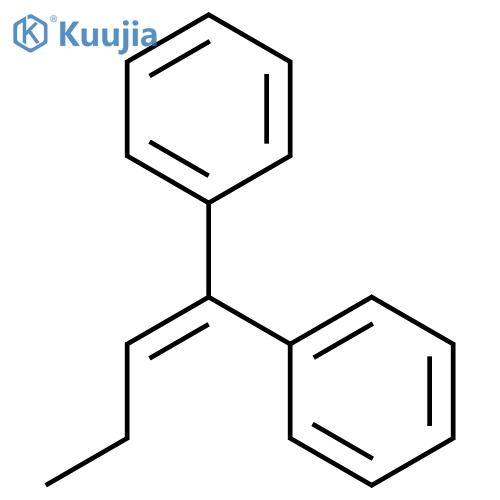

- ほほえんだ: CCC=C(C1=CC=CC=C1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 208.12500

- どういたいしつりょう: 208.125200510g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

- 密度みつど: 1.031 g/cm3 (18 ºC)

- ゆうかいてん: -1.19 ºC

- ふってん: 294.75°C

- フラッシュポイント: 144.7 °C

- 屈折率: 1.5898 (589.3 nm 20 ºC)

- ようかいど: Insuluble (5.8E-4 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 4.52830

1,1-Diphenyl-1-butene セキュリティ情報

1,1-Diphenyl-1-butene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,1-Diphenyl-1-butene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019089686-1g |

But-1-ene-1,1-diyldibenzene |

1726-14-3 | 95% | 1g |

331.28 USD | 2021-06-17 | |

| abcr | AB475802-5 g |

1,1-Diphenyl-1-butene; . |

1726-14-3 | 5g |

€298.90 | 2023-07-18 | ||

| Ambeed | A410499-1g |

But-1-ene-1,1-diyldibenzene |

1726-14-3 | 95+% | 1g |

$318.0 | 2024-04-22 | |

| A2B Chem LLC | AE82967-5g |

1,1-DIPHENYLBUT-1-ENE |

1726-14-3 | 5g |

$212.00 | 2024-04-20 | ||

| TRC | D178300-1g |

1,1-Diphenyl-1-butene |

1726-14-3 | 1g |

$ 255.00 | 2022-06-05 | ||

| abcr | AB475802-5g |

1,1-Diphenyl-1-butene; . |

1726-14-3 | 5g |

€298.90 | 2025-02-16 | ||

| abcr | AB475802-25g |

1,1-Diphenyl-1-butene; . |

1726-14-3 | 25g |

€789.20 | 2025-02-16 | ||

| 1PlusChem | 1P00AD9Z-25g |

1,1-DIPHENYLBUT-1-ENE |

1726-14-3 | 25g |

$626.00 | 2024-06-19 | ||

| Crysdot LLC | CD12133201-1g |

But-1-ene-1,1-diyldibenzene |

1726-14-3 | 95+% | 1g |

$402 | 2024-07-24 | |

| TRC | D178300-2.5g |

1,1-Diphenyl-1-butene |

1726-14-3 | 2.5g |

$ 420.00 | 2022-06-05 |

1,1-Diphenyl-1-butene 関連文献

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

1,1-Diphenyl-1-buteneに関する追加情報

Research Brief on 1,1-Diphenyl-1-butene (CAS: 1726-14-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

1,1-Diphenyl-1-butene (CAS: 1726-14-3) is a structurally unique organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's distinct chemical properties, including its conjugated double bond system and aromatic phenyl groups, make it a valuable scaffold for drug discovery and material science applications.

Recent studies have highlighted the role of 1,1-Diphenyl-1-butene as a key intermediate in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel estrogen receptor modulators, showing promising results in preclinical models of hormone-dependent cancers. The researchers utilized the compound's structural flexibility to introduce various functional groups, thereby enhancing binding affinity and selectivity to target proteins.

In the field of materials science, 1,1-Diphenyl-1-butene has been investigated for its photophysical properties. A breakthrough study in Advanced Materials (2024) revealed that derivatives of this compound exhibit exceptional fluorescence characteristics, making them suitable for organic light-emitting diodes (OLEDs) and biosensing applications. The extended π-conjugation system in these derivatives was found to significantly improve charge transport properties, opening new avenues for optoelectronic device development.

From a pharmacological perspective, recent investigations have explored the compound's potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that specific analogs of 1,1-Diphenyl-1-butene exhibit potent inhibition of cyclooxygenase-2 (COX-2), with selectivity indices superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest potential for developing next-generation anti-inflammatory therapeutics with reduced side effects.

The metabolic fate and pharmacokinetic properties of 1,1-Diphenyl-1-butene derivatives have also been a focus of recent research. Advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have provided valuable insights into the compound's metabolic pathways and potential drug-drug interactions. These studies are crucial for translating promising in vitro results into viable clinical candidates.

Looking forward, the versatility of 1,1-Diphenyl-1-butene continues to inspire innovative research across multiple disciplines. Current challenges include optimizing synthetic routes for large-scale production and further elucidating structure-activity relationships to maximize therapeutic potential. As research progresses, this compound is expected to play an increasingly important role in the development of novel pharmaceuticals and functional materials.

1726-14-3 (1,1-Diphenyl-1-butene) 関連製品

- 58-72-0(Triphenylethylene)

- 632-51-9(1,1,2,2-Tetraphenylethylene)

- 887459-52-1(N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide)

- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)

- 2227739-93-5((2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)

- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

- 1179669-77-2(5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)

- 2055048-57-0(Fmoc-PEG4-Ala-Ala-Asn-PAB)

- 233586-52-2(2-methyl-5-(pyrrolidin-1-yl)pentan-2-ol)

- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)